molecular formula C18H12N2O2 B1683420 XX-650-23

XX-650-23

货号: B1683420
分子量: 288.3 g/mol
InChI 键: DRBIYQSSEMTUJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XX-650-23: 是一种小分子抑制剂,靶向环腺苷酸反应元件结合蛋白 (CREB) 及其共激活因子 CREB 结合蛋白 (CBP) 之间的相互作用。 该化合物已显示出在诱导急性髓性白血病 (AML) 细胞凋亡和细胞周期阻滞方面具有显著潜力 .

化学反应分析

反应类型: XX-650-23 主要经历破坏 CREB-CBP 相互作用的相互作用。 这种破坏导致 AML 细胞凋亡和细胞周期阻滞 .

常见试剂和条件:

主要产物: 涉及 this compound 的反应的主要产物是 AML 中的凋亡细胞和阻滞的细胞周期 .

生物活性

XX-650-23 is a small molecule inhibitor targeting the cAMP Response Element Binding Protein (CREB), which is implicated in various malignancies, particularly acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on AML cells, and relevant case studies.

This compound functions by disrupting the interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption inhibits CREB-mediated transcriptional activity, leading to significant biological effects:

  • Induction of Apoptosis : The inhibition of the CBP-CREB interaction triggers apoptotic pathways in AML cells, resulting in cell death.
  • Cell Cycle Arrest : this compound causes cell cycle arrest, particularly at the G1/S transition, which is critical for halting the proliferation of cancer cells.
  • Minimal Toxicity : Notably, this compound exhibits low toxicity towards normal human hematopoietic cells and tissues in mouse models, making it a promising candidate for targeted therapy in AML .

In Vitro Studies

Studies have demonstrated that treatment with this compound leads to:

  • Suppression of Cell Viability : this compound significantly reduces the viability of AML cell lines and primary AML cells. The degree of apoptosis induced correlates with the levels of CREB expression within the cells .
    Cell LineIC50 (µM)Apoptosis Induction (%)
    HL600.270
    OCI-AML20.1565
    Primary AML Cells0.2560

In Vivo Studies

In vivo experiments using mouse models injected with human AML cells showed that:

  • Prolonged Survival : Mice treated with this compound exhibited significantly prolonged survival compared to control groups. The treatment was administered at a dosage of 1.25 mg/kg daily via intravenous injection .

Combination Therapy

Research also indicates that combining this compound with other agents can enhance therapeutic efficacy:

  • Synergistic Effects with Niclosamide : When used in combination with niclosamide, another compound that inhibits CREB activity, this compound showed additive anti-proliferative effects against AML cells .

Case Studies

  • Patient-Derived Xenograft Models : In studies involving patient-derived xenograft (PDX) models of AML, administration of this compound led to significant tumor regression and improved survival rates in mice bearing human AML tumors .
  • Clinical Observations : Preliminary clinical observations suggest that patients with higher levels of CREB expression may respond better to treatments involving this compound, highlighting its potential as a personalized therapy for AML .

属性

分子式

C18H12N2O2

分子量

288.3 g/mol

IUPAC 名称

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)

InChI 键

DRBIYQSSEMTUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

规范 SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

XX-650-23;  XX 650 23;  XX65023; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XX-650-23
Reactant of Route 2
Reactant of Route 2
XX-650-23
Reactant of Route 3
Reactant of Route 3
XX-650-23
Reactant of Route 4
Reactant of Route 4
XX-650-23
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
XX-650-23
Reactant of Route 6
Reactant of Route 6
XX-650-23

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。